molecular formula C15H28Cl2N2O2 B3208296 [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride CAS No. 1049754-73-5

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride

Cat. No.: B3208296
CAS No.: 1049754-73-5
M. Wt: 339.3 g/mol
InChI Key: UMYINEYWPOSGES-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C15H28Cl2N2O2 and a molecular weight of 339.3 g/mol, is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride typically involves a multi-step process. The initial step often includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-(dimethylamino)propylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydrochloric acid treatment to yield the dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch processing and continuous flow synthesis, which allow for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in the formation of amines .

Scientific Research Applications

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of cellular processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Dimethylamino)propyl][(4-methoxyphenyl)methyl]amine dihydrochloride
  • [3-(Dimethylamino)propyl][(4-ethoxyphenyl)methyl]amine dihydrochloride

Uniqueness

What sets [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and development settings .

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.2ClH/c1-5-19-14-8-7-13(11-15(14)18-4)12-16-9-6-10-17(2)3;;/h7-8,11,16H,5-6,9-10,12H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYINEYWPOSGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN(C)C)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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